
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 3-bromo-3-methyl-2-phenylprop-2-en-1-one, is an organic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a boiling point of 162-163°C and a melting point of -20°C. It is a useful intermediate for the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential in scientific research. It has been used as a starting material for the synthesis of other compounds, such as 3-methyl-2-phenyl-2-propen-1-one, which has been studied for its anti-inflammatory and anti-bacterial properties. Additionally, it has been used in the synthesis of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-onethyl-2-phenylprop-1-ene, which has been studied for its potential as an anti-cancer drug.
Mecanismo De Acción
The mechanism of action for (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it is believed to act as a modulator of the transcription factor NF-κB, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one have been studied in various animal models. Studies have shown that it can reduce inflammation and pain in the joints of rats, and that it can reduce the production of pro-inflammatory cytokines in mice. Additionally, it has been shown to reduce the levels of inflammatory mediators in the lungs of mice, and to reduce the severity of allergic reactions in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one in laboratory experiments include its low cost, its relatively low toxicity, and its solubility in organic solvents. Additionally, it has been shown to be stable under various conditions, making it suitable for long-term storage. However, it is important to note that it is a flammable liquid, and that it should be handled with care.
Direcciones Futuras
The potential future directions for (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one include further studies into its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, it could be studied for its potential as an inhibitor of other enzymes and transcription factors involved in the regulation of immune responses. Furthermore, it could be used as an intermediate for the synthesis of other compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be achieved through a two-step process. The first step involves the reaction of 3-bromophenylmagnesium bromide with 3-methylphenyl bromide in the presence of anhydrous aluminum chloride. The second step involves the reaction of the intermediate with ethylmagnesium bromide in the presence of anhydrous aluminum chloride. The reaction yields a colorless liquid that can be purified using recrystallization or distillation.
Propiedades
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUTZUSWLADAOK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

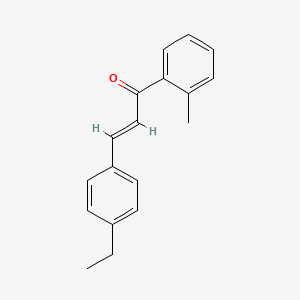

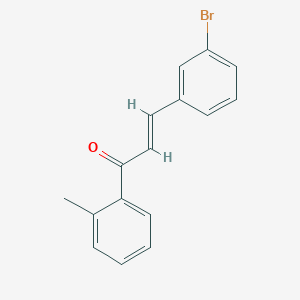
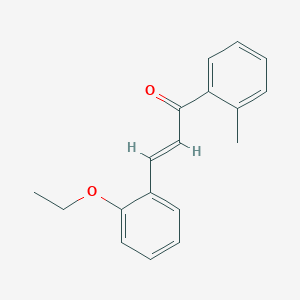
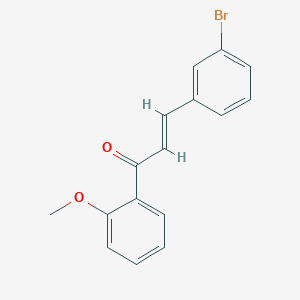
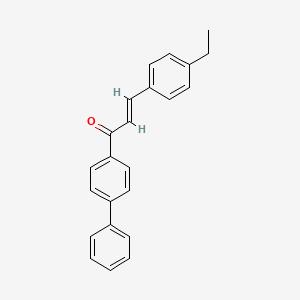
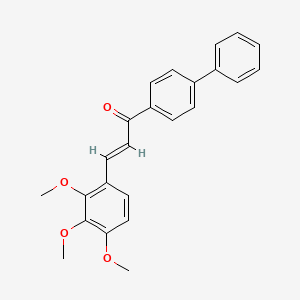
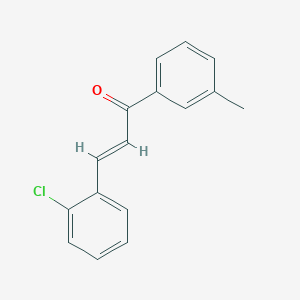





![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)